molecular formula C10H21NS B13012358 N-(2,2,3-Trimethylbutyl)thietan-3-amine

N-(2,2,3-Trimethylbutyl)thietan-3-amine

Cat. No.: B13012358
M. Wt: 187.35 g/mol
InChI Key: DIFBJQBARORCQW-UHFFFAOYSA-N
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Description

N-(2,2,3-Trimethylbutyl)thietan-3-amine is a synthetic amine derivative characterized by a thietane (a three-membered ring containing two carbons and one sulfur atom) substituted at the nitrogen with a branched 2,2,3-trimethylbutyl group. The compound’s structure combines a rigid thietane ring with a bulky alkyl substituent, which may influence its physicochemical properties, such as lipophilicity and steric hindrance.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(2,2,3-trimethylbutyl)thietan-3-amine

InChI

InChI=1S/C10H21NS/c1-8(2)10(3,4)7-11-9-5-12-6-9/h8-9,11H,5-7H2,1-4H3

InChI Key

DIFBJQBARORCQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,3-Trimethylbutyl)thietan-3-amine typically involves the reaction of 2,2,3-trimethylbutylamine with a thietan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,3-Trimethylbutyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2,3-Trimethylbutyl)thietan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,3-Trimethylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The most relevant structural analog identified in the evidence is N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine (CAS: 1849215-71-9). Below is a comparative analysis based on molecular features and inferred properties:

Property N-(2,2,3-Trimethylbutyl)thietan-3-amine N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine
Molecular Formula ~C₉H₁₉NS (inferred) C₈H₁₇NS₂
Molecular Weight ~177.3 g/mol (estimated) 191.35 g/mol
Substituent Structure 2,2,3-Trimethylbutyl 2-Methyl-3-(methylthio)propyl
Sulfur Content 1 (thietane ring) 2 (thietane ring + methylthio group)
Lipophilicity (LogP) Higher (bulky alkyl group) Moderate (shorter chain + polar methylthio group)
Pharmacological Targets Part of a group with 347 predicted targets No specific targets provided

Key Observations:

Molecular Complexity : The trimethylbutyl substituent in the target compound introduces greater steric bulk compared to the methylthiopropyl group in the analog. This may reduce solubility in aqueous environments but enhance membrane permeability in lipid-rich biological systems.

Pharmacological Implications : The target compound’s inclusion in a study identifying 347 targets suggests broad bioactivity, though its specific mechanisms remain uncharacterized . Structural differences likely modulate target selectivity compared to its analog.

Limitations and Unrelated Compounds

  • Non-Analogous Compounds: lists alkanes (e.g., 2,3-dimethylundecane) and fatty acids (e.g., 18-methylnonadecanoic acid), which are structurally unrelated to the thietan-3-amine class and lack direct comparability .
  • Data Gaps : Critical properties (e.g., boiling point, solubility) for both compounds are unavailable in the evidence, necessitating further experimental validation.

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